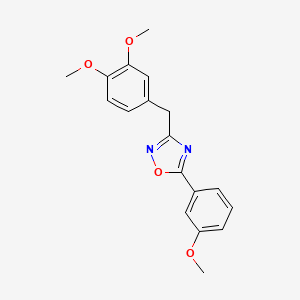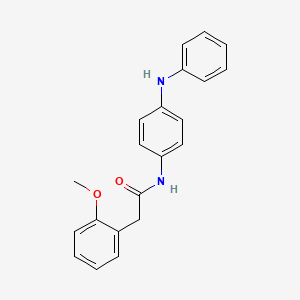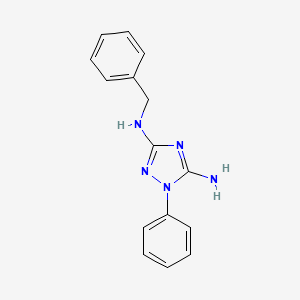![molecular formula C13H16N4O2S B5802561 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5802561.png)
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been studied for its potential anti-tumor properties.
Mechanism of Action
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been found to activate the immune system and increase the production of cytokines, which are involved in the regulation of immune responses. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects, including the activation of macrophages, the inhibition of tumor cell proliferation, and the induction of apoptosis, or programmed cell death. It has also been shown to cause vasodilation and increase vascular permeability, which can lead to increased drug delivery to tumors.
Advantages and Limitations for Lab Experiments
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has several advantages for use in lab experiments, including its ability to induce tumor necrosis and enhance the effects of chemotherapy and radiation therapy. However, it also has some limitations, such as its relatively short half-life and the need for high doses to achieve anti-tumor effects.
Future Directions
There are several potential future directions for 2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide research, including the investigation of its use in combination therapies with other anti-tumor agents, the development of more potent analogs, and the exploration of its potential use in the treatment of other diseases such as viral infections and autoimmune disorders.
Conclusion:
This compound is a promising compound that has shown potential for use in the treatment of cancer. Its ability to activate the immune system and inhibit angiogenesis make it an attractive candidate for combination therapies with other anti-tumor agents. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide can be synthesized through a multi-step process involving the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by reaction with 4,5-dimethyl-3-amino-1,2,4-triazole and then with N,N-dimethylformamide dimethyl acetal. The resulting compound can be purified and isolated through various techniques such as column chromatography.
Scientific Research Applications
2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-methoxyphenyl)acetamide has been studied extensively for its anti-tumor properties in preclinical models. It has been shown to induce tumor necrosis, inhibit tumor growth, and enhance the effects of chemotherapy and radiation therapy. This compound has also been investigated for its potential use in combination therapies for various types of cancer.
properties
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-9-15-16-13(17(9)2)20-8-12(18)14-10-6-4-5-7-11(10)19-3/h4-7H,8H2,1-3H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNZAPIUZAIINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5802487.png)
![2-[(2-oxo-2-phenylethyl)sulfinyl]-N-phenylacetamide](/img/structure/B5802497.png)


![4-{[4-(2-chlorophenyl)-1-piperazinyl]methyl}benzoic acid](/img/structure/B5802531.png)
![2-[4-(4-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl]-5-methoxyphenol](/img/structure/B5802540.png)


![3-amino-4-(3-pyridinyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile](/img/structure/B5802567.png)


![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)